

An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: 3-Chloroisoquinoline-4-carbaldehyde

Cat. No.: B111362

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CAS Number: 120285-29-2

This technical guide provides a comprehensive overview of **3-Chloroisoquinoline-4-carbaldehyde**, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its synthesis, properties, and applications, particularly in the development of kinase inhibitors.

Chemical Properties and Data

3-Chloroisoquinoline-4-carbaldehyde is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at the 3-position and a formyl (carbaldehyde) group at the 4-position.^[1] This substitution pattern makes it a valuable scaffold for the synthesis of a variety of more complex molecules.^[2]

Table 1: Physicochemical Properties of **3-Chloroisoquinoline-4-carbaldehyde**

Property	Value
CAS Number	120285-29-2
Molecular Formula	C ₁₀ H ₆ ClNO
Molecular Weight	191.61 g/mol
Purity	≥95%
Storage	Room temperature

Table 2: Predicted Spectroscopic Data

While experimentally verified spectra for **3-Chloroisoquinoline-4-carbaldehyde** are not readily available in public literature, the following data for a structurally related compound, 6-Chloroisoquinoline-1-carbaldehyde, can provide an estimation.

Spectrum	Predicted Peaks/Signals
¹ H NMR	Aldehyde proton (CHO) singlet around δ 9-10 ppm. Aromatic protons exhibiting complex splitting patterns in the δ 7-9 ppm region.
¹³ C NMR	Carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. Aromatic carbons between δ 120-150 ppm.
IR Spectroscopy	Strong carbonyl (C=O) stretching vibration for the aldehyde around 1700 cm ⁻¹ . Aromatic C-H stretching vibrations above 3000 cm ⁻¹ . C=C and C=N stretching of the isoquinoline ring in the 1400-1600 cm ⁻¹ region. C-Cl stretching in the fingerprint region.
Mass Spectrometry	Monoisotopic mass of approximately 191.0138 m/z. A characteristic isotopic pattern for a molecule containing one chlorine atom (M ⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of 3-Chloroisoquinoline-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely recognized and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the most probable synthetic route for **3-Chloroisoquinoline-4-carbaldehyde**. This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl_3).

General Experimental Protocol for Vilsmeier-Haack Reaction

The following is a general protocol for the synthesis of chloroquinoline carbaldehydes, which can be adapted for the synthesis of **3-Chloroisoquinoline-4-carbaldehyde**.

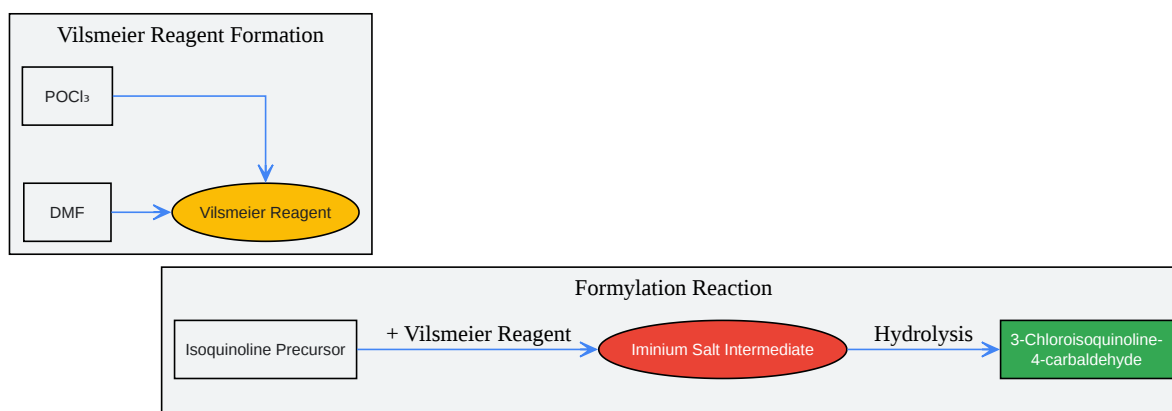
Materials:

- Appropriate isoquinoline precursor
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ice
- Water
- Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

- In a reaction vessel, cool DMF in an ice bath.
- Slowly add phosphorus oxychloride to the cooled DMF with constant stirring to form the Vilsmeier reagent.
- To this mixture, add the isoquinoline precursor portion-wise, maintaining the low temperature.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
- Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
- The solid precipitate of **3-Chloroisoquinoline-4-carbaldehyde** is collected by filtration, washed with water, and dried.
- The crude product can be further purified by recrystallization.



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Caption: Vilsmeier-Haack reaction for the synthesis of **3-Chloroisoquinoline-4-carbaldehyde**.

Applications in Drug Discovery and Medicinal Chemistry

3-Chloroisoquinoline-4-carbaldehyde is a valuable building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[2][3] The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[4]

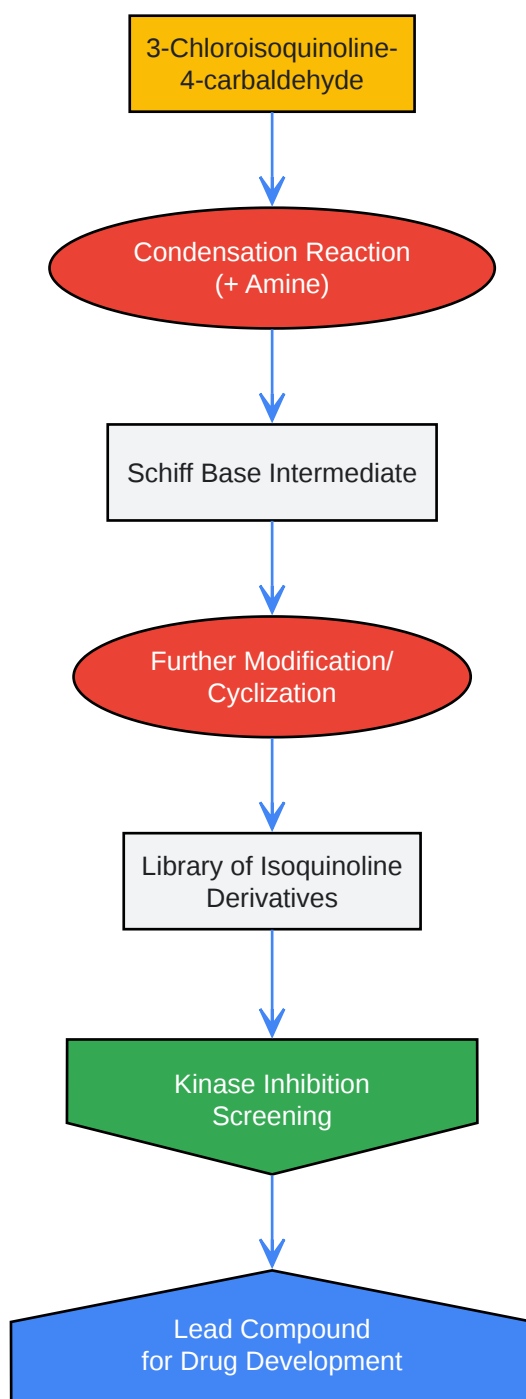
Role in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Derivatives of isoquinoline have shown potent inhibitory activity against a range of kinases, including:[3][5]

- Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)
- CLK1 (CDC-like Kinase 1)
- DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A)
- CDK9 (Cyclin-dependent kinase 9)
- PI3K/Akt/mTOR pathway kinases

The aldehyde group of **3-Chloroisoquinoline-4-carbaldehyde** provides a reactive handle for the construction of more complex molecules that can be screened for kinase inhibitory activity.[6] For example, it can undergo condensation reactions with various amines to form Schiff bases, which can then be further modified or cyclized to generate diverse libraries of potential drug candidates.

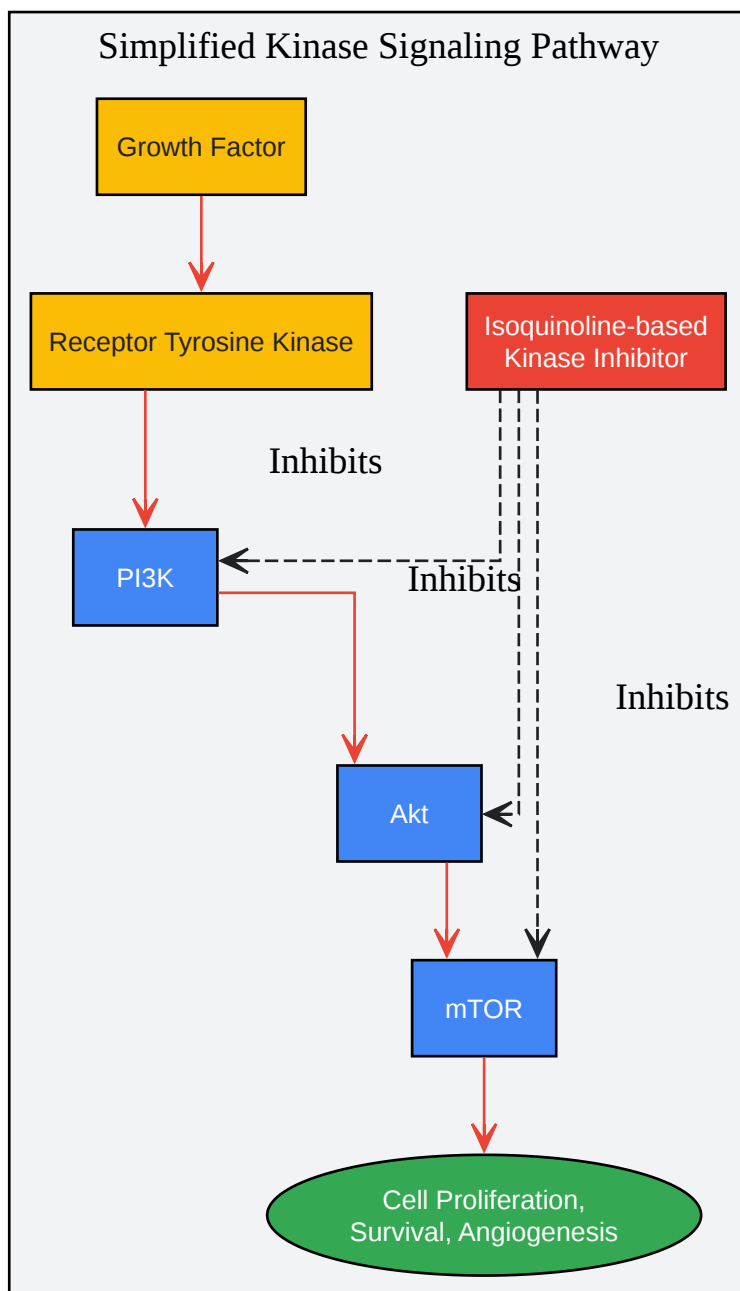


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Caption: General workflow for the synthesis of kinase inhibitors from **3-Chloroisoquinoline-4-carbaldehyde**.

Targeted Signaling Pathways

The kinase inhibitors derived from isoquinoline scaffolds can modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[5]



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based kinase inhibitors.

Conclusion

3-Chloroisoquinoline-4-carbaldehyde is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility as a precursor for kinase inhibitors highlights its importance in the development of targeted therapies for cancer and other diseases. The synthetic accessibility of this compound via the Vilsmeier-Haack reaction, coupled with the diverse chemical transformations possible at its aldehyde and chloro-substituted positions, ensures its continued relevance in the field of medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of **3-Chloroisoquinoline-4-carbaldehyde** is warranted to explore its full therapeutic potential.

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